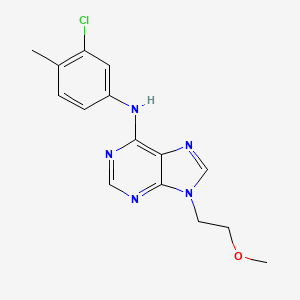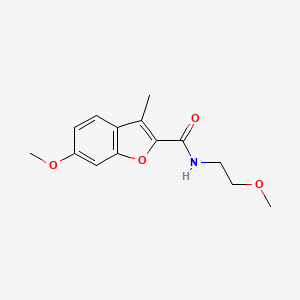
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, also known as N-Methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine, is a synthetic purine derivative with a wide range of potential applications in scientific research. This compound has been used in the laboratory for a variety of different applications, including enzyme inhibition, protein synthesis, and cell signaling.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound has been studied for its ability to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that this compound modulates the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound is believed to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been shown to lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior. Furthermore, this compound has been shown to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. This modulation of these proteins has been shown to lead to changes in cell survival and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify. Furthermore, this compound has been shown to have a wide range of potential applications in scientific research. However, there are several potential limitations to the use of this compound in laboratory experiments. For example, this compound is a synthetic purine derivative, which means that it may not be as stable as naturally occurring compounds. Furthermore, this compound has not been extensively studied, so there may be potential unknown side effects that could be detrimental to laboratory experiments.
Zukünftige Richtungen
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has a wide range of potential applications in scientific research. In the future, it is likely that this compound will be studied in greater detail to better understand its mechanism of action and potential biochemical and physiological effects. Furthermore, this compound could be studied for its potential use in therapeutic applications, such as the treatment of neurological disorders. Additionally, this compound could be studied for its potential use in drug development, as it has been shown to modulate the activity of certain proteins involved in cell signaling pathways. Finally, this compound could be studied for its potential use in the synthesis of other compounds, such as small molecules and peptides.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine can be synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzyl chloride with 2-methoxyethyl-9H-purin-6-amine. In the first step, 3-chloro-4-methoxybenzyl chloride is reacted with 2-methoxyethyl-9H-purin-6-amine in the presence of a base catalyst to form N-methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine. In the second step, the product is purified and isolated by column chromatography.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICAGWLVRBZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)